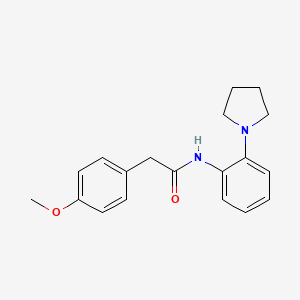
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with pyrrolidine in the presence of a suitable catalyst to form 2-(4-methoxyphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain targets, while the pyrrolidinyl group may influence its pharmacokinetic properties. The exact pathways and molecular targets involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)pyrrolidine: Shares the methoxyphenyl and pyrrolidinyl groups but lacks the acetamide linkage.
4-methoxy-N-(2-pyrrolidinyl)benzamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological and chemical properties compared to its analogs.
生物活性
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.
The compound has the following chemical structure and properties:
- Molecular Formula: C22H26N4O2
- Molecular Weight: 370.47 g/mol
- LogP: 4.1, indicating moderate lipophilicity which may influence its bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized below.
Antibacterial Activity
Several studies have reported on the antibacterial efficacy of related compounds. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| This compound | TBD | TBD |
Case Study: A study demonstrated that derivatives of pyrrolidine showed significant activity against Gram-positive bacteria, with some exhibiting MIC values as low as 3.12 µg/mL against S. aureus . This suggests that the target compound may also possess similar antibacterial properties.
Antifungal Activity
The antifungal properties of related compounds have been documented, showing effectiveness against various fungal strains.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| Compound C | 16.69 | Candida albicans |
| Compound D | 78.23 | Fusarium oxysporum |
Research Findings: The antifungal activity of pyrrole derivatives has been noted, with MIC values demonstrating strong inhibition against common pathogens . The potential for this compound to exhibit similar effects warrants further investigation.
Anticancer Activity
Emerging evidence suggests that compounds with methoxy and pyrrolidine substituents may influence cancer cell proliferation.
Study Results: In vitro studies have indicated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms remain to be fully elucidated but may involve modulation of signaling pathways relevant to cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of new compounds. Modifications in the phenyl and pyrrolidine rings can significantly impact the potency and selectivity of these compounds.
Key Observations:
属性
CAS 编号 |
926606-45-3 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-10-8-15(9-11-16)14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
InChI 键 |
BLOMUZNJJBZAHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
溶解度 |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















